5-Tert-butyl-2-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWHEVCXDNAOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 5 Tert Butyl 2 Methoxybenzonitrile
Reactions Involving the Nitrile Functional Group
The carbon-nitrogen triple bond in 5-tert-butyl-2-methoxybenzonitrile is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs the reactivity of the nitrile group, making it susceptible to attack by both nucleophiles and electrophiles.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the nitrile group in this compound is a prime target for nucleophilic attack. A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents. These reactions are powerful tools for carbon-carbon bond formation.
The reaction proceeds via the nucleophilic addition of the organometallic reagent to the nitrile carbon, which initially forms an imine anion. This intermediate is then hydrolyzed during aqueous workup to yield a ketone. For instance, the reaction of an aromatic nitrile with a Grignard reagent, followed by hydrolysis, provides a straightforward route to aryl ketones. It is anticipated that this compound would react similarly with various organometallic reagents to produce the corresponding ketones.
Table 1: Nucleophilic Addition of Organometallic Reagents to Aromatic Nitriles
| Aromatic Nitrile Substrate | Organometallic Reagent | Expected Product after Hydrolysis |
|---|---|---|
| This compound | Methylmagnesium bromide | 1-(5-tert-butyl-2-methoxyphenyl)ethan-1-one |
| This compound | Phenyllithium | (5-tert-butyl-2-methoxyphenyl)(phenyl)methanone |
Cycloaddition Chemistry of the Nitrile Functionality
The pi systems of the nitrile group can participate in cycloaddition reactions, providing pathways to various heterocyclic compounds. These reactions are valuable for constructing ring systems that are prevalent in medicinal chemistry and materials science.
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a widely used method for synthesizing five-membered heterocyclic rings. nih.gov In the context of nitriles, they can react with 1,3-dipoles like organic azides to form tetrazoles. However, the most common and well-established variant of this reaction involves the cycloaddition of azides with alkynes to yield triazoles. nih.govyoutube.com The reaction between an azide (B81097) and a nitrile typically requires harsh conditions, such as high temperatures, and can lead to mixtures of regioisomers. nih.gov Catalysts, such as ruthenium complexes, have been employed to improve reaction conditions and control regioselectivity in reactions with alkynes. nih.govthieme-connect.de Given its aromatic nitrile structure, this compound would be expected to undergo [3+2] cycloaddition with azides, although specific conditions would need to be optimized.
The Diels-Alder reaction is a cornerstone of organic synthesis, involving a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. youtube.comyoutube.comyoutube.com In this reaction, the nitrile group can function as part of the dienophile, particularly when activated by an electron-withdrawing group. youtube.comkhanacademy.org The diene provides four pi electrons, while the dienophile contributes two. khanacademy.org The reaction of an aromatic nitrile like this compound with a conjugated diene would lead to the formation of a dihydropyridine (B1217469) derivative after tautomerization. This reaction is a powerful method for the synthesis of pyridine-based heterocycles. acs.org
Table 2: Cycloaddition Reactions Involving Aromatic Nitriles
| Cycloaddition Type | Reactant for Aromatic Nitrile | General Product Class |
|---|---|---|
| [3+2] Cycloaddition | Organic Azide (e.g., Benzyl azide) | Substituted Tetrazole |
| [4+2] Cycloaddition | Conjugated Diene (e.g., Butadiene) | Substituted Dihydropyridine |
Derivatization to Carboxylic Acid Derivatives (e.g., Amides via Ritter Reaction)
The Ritter reaction is a classic and versatile method for the synthesis of N-alkyl amides from nitriles. wikipedia.orgmissouri.eduopenochem.org The reaction involves the treatment of a nitrile with a source of a stable carbocation, such as a tertiary alcohol or an alkene in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The carbocation undergoes electrophilic addition to the nitrile nitrogen, forming a nitrilium ion intermediate. missouri.eduorganic-chemistry.org Subsequent hydrolysis of the nitrilium ion yields the corresponding N-alkyl amide. missouri.eduorganic-chemistry.org A wide variety of nitriles, including aromatic ones, are suitable substrates for the Ritter reaction. openochem.org Therefore, this compound is expected to react readily with a tertiary alcohol like tert-butanol (B103910) in the presence of a strong acid such as sulfuric acid to produce N-tert-butyl-5-tert-butyl-2-methoxybenzamide. This transformation is particularly useful as amides are important functional groups in pharmaceuticals and can also serve as precursors to other functionalities. ias.ac.in
Furthermore, complete hydrolysis of the nitrile group in this compound under acidic or basic conditions would yield the corresponding 5-tert-butyl-2-methoxybenzoic acid.
Reductive Transformations to Amine Moieties
The nitrile group can be readily reduced to a primary amine, providing a valuable route to this important class of compounds. A common and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to afford the primary amine. This reduction is a general and high-yielding reaction for a wide range of nitriles, including aromatic nitriles. It is expected that this compound would be efficiently reduced to (5-tert-butyl-2-methoxyphenyl)methanamine under these conditions.
Table 3: Common Transformations of the Nitrile Group in this compound
| Reaction Type | Reagents | Product |
|---|---|---|
| Ritter Reaction | tert-Butanol, H₂SO₄ | N-tert-butyl-5-tert-butyl-2-methoxybenzamide |
| Hydrolysis | H₃O⁺ or OH⁻, heat | 5-tert-butyl-2-methoxybenzoic acid |
| Reduction | 1. LiAlH₄, 2. H₂O | (5-tert-butyl-2-methoxyphenyl)methanamine |
Aromatic Ring Functionalization and Reactivity
The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic and steric properties of its substituents. The methoxy (B1213986) group at C2 is a powerful activating, ortho-para director due to its strong +M (mesomeric) effect. The tert-butyl group at C5 is a moderately activating, ortho-para director via its +I (inductive) and hyperconjugation effects. stackexchange.comucla.edu Conversely, the nitrile group at C1 is a deactivating, meta-director owing to its strong -I and -M effects. youtube.com This configuration creates a nuanced reactivity map for further functionalization.
Electrophilic Aromatic Substitution Regioselectivity
In electrophilic aromatic substitution (EAS), the outcome is determined by the competition between the directing effects of the existing substituents. The available positions for substitution on the this compound ring are C3, C4, and C6.
The directing influences of the substituents are as follows:
Methoxy group (at C2): Strongly directs electrophiles to the ortho (C3) and para (C5) positions. The C5 position is already occupied.
Tert-butyl group (at C5): Directs incoming groups to its ortho (C4, C6) and para (C2) positions. The C2 position is blocked.
Nitrile group (at C1): Directs electrophiles to the meta (C3, C5) positions. The C5 position is substituted.
The dominant activating group governs the reaction's regioselectivity. The methoxy group is one of the strongest activating groups and its influence is paramount. It strongly favors substitution at the C3 position. The nitrile group's meta-directing effect also points to C3. The tert-butyl group directs to C4 and C6; however, the C6 position is significantly sterically hindered by the adjacent bulky tert-butyl group. libretexts.org Therefore, electrophilic attack is overwhelmingly directed to the C3 position, which is electronically activated by the powerful methoxy group and also the favored meta position relative to the nitrile.
| Substituent | Position | Activating/Deactivating | Directing Effect | Favored Positions on Ring |
|---|---|---|---|---|
| -OCH₃ | C2 | Strongly Activating | Ortho, Para | C3, C5 (blocked) |
| -C(CH₃)₃ | C5 | Activating | Ortho, Para | C4, C6, C2 (blocked) |
| -CN | C1 | Deactivating | Meta | C3, C5 (blocked) |
| Predicted Overall Regioselectivity | C3 >> C4 > C6 |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring activated by at least one strong electron-withdrawing group and must possess a good leaving group. wikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com
In this compound, the nitrile group serves as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. While there is no halide, which is a conventional leaving group, alkoxy groups can be displaced in SNAr reactions under certain conditions, particularly when positioned ortho or para to a strong activating group. bwise.kr
For this molecule, the methoxy group at the C2 position is ortho to the activating nitrile group. This arrangement makes the C2 carbon susceptible to nucleophilic attack, with the methoxy group potentially serving as the leaving group. Studies on related compounds, such as 2,4-dimethoxynitrobenzene, have shown that a methoxy group can be selectively displaced by a bulky nucleophile like t-butoxide, especially under microwave irradiation. bwise.kr Therefore, it is plausible that under forcing conditions with a strong nucleophile, this compound could undergo an SNAr reaction at C2, displacing the methoxide.
Direct C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the conversion of C-H bonds into new C-C or C-heteroatom bonds without pre-functionalization. The regioselectivity is often controlled by directing groups.
Ortho-selective C-H activation is typically achieved using a directing group that chelates to a transition metal catalyst, forming a metallacyclic intermediate that positions the catalyst in proximity to an ortho C-H bond. wikipedia.org In this compound, both the nitrogen of the nitrile group and the oxygen of the methoxy group can serve as directing groups.
Nitrile as Directing Group: The nitrile group can direct functionalization to the C6-H bond.
Methoxy as Directing Group: The methoxy group can direct activation to the C3-H bond.
Competition between these two sites would be expected. However, the C6 position is severely sterically encumbered by the adjacent tert-butyl group. Consequently, ortho-C-H functionalization directed by the methoxy group at the C3 position is the more probable outcome. Research on other alkylarenes has shown that achieving ortho-selectivity can be challenging, often competing with activation at less hindered positions, but specific catalytic systems, for instance using iridium, have been developed to favor ortho-activation. nih.govresearchgate.net
Recent advances have enabled the functionalization of C-H bonds meta to a directing group, a traditionally challenging transformation. wikipedia.org These strategies often employ a U-shaped template that covalently and reversibly attaches to the substrate, creating a macrocyclic pre-transition state that directs a catalyst (commonly palladium) to a distal C-H bond. acs.orgacs.org
The nitrile group has been extensively developed as an effective directing group for meta-selective C-H functionalization. nih.govacs.orgnih.gov For this compound, the nitrile at C1 would direct functionalization to its meta positions, C3 and C5. Since C5 is substituted, this methodology offers a highly selective route to functionalize the C3 position. Studies have shown that electronically, a methoxy substituent can act in concert with the nitrile-based directing group to enhance meta-selectivity. acs.orgnih.gov This approach overrides the inherent electronic bias of the ring to achieve predictable and selective modification at the C3-H bond.
The concept of remote C-H functionalization extends the principles of directed C-H activation to positions even further from the directing group. The same template-based strategies used for meta-selectivity are the foundation for these transformations. researchgate.net By carefully designing the length and geometry of the linker or template, it is possible to override the intrinsic reactivity of the molecule and functionalize C-H bonds at the para position, or other remote sites, that would be inaccessible through classical methods. rsc.org
In the context of this compound, the nitrile group is the key handle for such strategies. While meta (C3) functionalization is the most established pathway for nitrile-directed templates, modifications to the template architecture could theoretically target the C4 position. This represents a frontier in synthetic methodology, offering the potential to selectively modify any position on an aromatic ring through rational catalyst and template design.
| Methodology | Directing Group | Probable Site of Functionalization | Key Mechanistic Feature |
|---|---|---|---|
| Ortho-Selective C-H Activation | -OCH₃ | C3 | Chelation-assisted metallacycle formation, favored over sterically hindered C6. |
| Meta-Selective C-H Activation | -CN | C3 | Template-assisted formation of a macrocyclic transition state directing a catalyst to the meta position. wikipedia.orgnih.gov |
| Remote C-H Functionalization | -CN | C4 (theoretically) | Engineered template with specific geometry to reach more distant C-H bonds. researchgate.net |
Specific Reactivity of the tert-Butyl and Methoxy Substituents
The reactivity of this compound is significantly influenced by the individual characteristics of its tert-butyl and methoxy substituents. These groups exert both electronic and steric effects that can direct the course of chemical reactions, and they can also participate directly in transformations.
The tert-butyl group, positioned at C-5, plays a crucial role in modulating the reactivity of the benzonitrile (B105546) core. Its influence is twofold, involving both steric hindrance and electronic contributions that affect reaction pathways and regioselectivity.
The most apparent influence of the tert-butyl group is its steric bulk. This large, three-dimensional substituent physically hinders the approach of reagents to the adjacent positions on the aromatic ring. In electrophilic aromatic substitution reactions, this steric hindrance can direct incoming electrophiles to positions away from the tert-butyl group, thereby controlling the regiochemical outcome.
From an electronic standpoint, the tert-butyl group acts as a weak electron-donating group through hyperconjugation and inductive effects. This electron donation slightly activates the aromatic ring, making it more susceptible to electrophilic attack than an unsubstituted benzene ring. However, this activating effect is modest compared to stronger activating groups like the methoxy substituent. The combination of these steric and electronic factors is critical for predicting the outcomes of reactions involving the aromatic ring.
Table 1: Summary of the Influence of the tert-Butyl Group
| Factor | Description | Effect on Reactivity |
| Steric | The large size of the tert-butyl group impedes the approach of reactants to the C-4 and C-6 positions of the aromatic ring. | Directs incoming groups to less hindered positions, primarily influencing regioselectivity. |
| Electronic | The tert-butyl group donates electron density to the aromatic ring via hyperconjugation and induction. | Weakly activates the ring towards electrophilic substitution. |
The methoxy group at the C-2 position is a strong electron-donating group that significantly activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the para position (C-5), which is already occupied by the tert-butyl group. Beyond its influence on the aromatic ring, the methoxy group itself can undergo specific reactions, most notably cleavage and amination.
Ether cleavage, the process of converting the methoxy group into a hydroxyl group, is a common transformation. This is typically achieved using strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids like boron tribromide (BBr₃). The resulting 5-tert-butyl-2-hydroxybenzonitrile is a valuable intermediate for the synthesis of other derivatives.
Amination of the methoxy group, while less common than cleavage, can be achieved through specialized methods. Nucleophilic aromatic substitution (SNAr) reactions can potentially replace the methoxy group with an amine, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring, which are not optimally positioned in this molecule. More contemporary methods, such as transition-metal-catalyzed cross-coupling reactions, could offer milder pathways for the direct amination of the C-O bond. Studies on the aminolysis of related 2-methoxybenzoates have shown that the reaction can proceed through a stepwise mechanism involving a stabilized tetrahedral intermediate. nih.gov
Table 2: Representative Reactions of the Methoxy Group
| Transformation | Typical Reagents | Product |
| Cleavage | Boron tribromide (BBr₃), Hydrogen bromide (HBr) | 5-tert-butyl-2-hydroxybenzonitrile |
| Amination | Amines under specific catalytic conditions | 5-tert-butyl-2-aminobenzonitrile derivatives |
Radical-Mediated Transformations and Cascade Reactions
The field of radical chemistry has provided powerful tools for the construction of complex molecular architectures. This compound can be a substrate in various radical-mediated transformations, including cyclizations, additions, and intricate cascade reactions that allow for the rapid assembly of polycyclic structures.
Radical reactions offer a complementary approach to traditional ionic chemistry for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, radical addition reactions can be envisioned where a radical species adds to the nitrile group or to the aromatic ring. The nitrile group can undergo cyclization in the presence of radicals, a process that has been used to form heterocyclic rings. nih.gov For instance, a radical generated elsewhere in a molecule containing the this compound moiety could add to the nitrile carbon, initiating a cyclization event.
Furthermore, the aromatic ring itself can participate in radical addition reactions, although this is less common than electrophilic substitution. Under specific conditions, highly reactive radicals can add to the benzene ring, leading to the formation of substituted cyclohexadienyl radicals, which can then be further transformed.
Radical cascade reactions are powerful synthetic strategies where a single initiation event triggers a sequence of intramolecular and/or intermolecular reactions, rapidly building molecular complexity. nih.gov These cascades often involve the formation of multiple bonds in a single operation, making them highly efficient.
A hypothetical radical cascade involving a derivative of this compound could be designed to construct polycyclic systems. For example, a precursor could be synthesized where an unsaturated side chain is attached to the aromatic ring. Initiation of a radical at a specific position in this side chain could trigger a cascade of cyclizations. The radical could first cyclize onto the unsaturated portion of the side chain, and the newly formed radical could then undergo a subsequent cyclization onto the benzonitrile aromatic ring or the nitrile group itself. Such strategies have been employed in the total synthesis of complex natural products. nih.govnih.gov The development of photoredox and transition metal catalysis has greatly expanded the scope and applicability of these complex radical transformations. nih.govnih.gov
Mechanistic Investigations of Chemical Processes Involving 5 Tert Butyl 2 Methoxybenzonitrile
Pathways and Reaction Dynamics Elucidation
Elucidating the reaction pathways of 5-Tert-butyl-2-methoxybenzonitrile requires a combination of experimental and theoretical methods to map the energy landscape of a given transformation.
A fundamental aspect of mechanistic chemistry is determining whether multiple bond-forming and bond-breaking events occur in a single, continuous step (a concerted mechanism) or through a sequence of steps involving one or more intermediates (a stepwise mechanism). nih.govyoutube.com
Concerted Mechanism: This pathway proceeds through a single transition state without the formation of any stable intermediates. nih.gov Reactions like Diels-Alder cycloadditions are classic examples of concerted processes. researchgate.net For this compound, a hypothetical concerted reaction would involve the simultaneous reorganization of electrons to form products.
Stepwise Mechanism: This pathway involves the formation of at least one reactive intermediate, which resides in a local energy minimum on the potential energy surface. nih.govyoutube.com Each step in this sequence has its own transition state. youtube.com Such mechanisms can involve intermediates like carbocations, carbanions, or radicals. youtube.com
The distinction between these pathways is often subtle. Theoretical calculations can predict the energies of both potential pathways, while experimental techniques like kinetic isotope effect studies can provide evidence for one mechanism over the other. diva-portal.orgnih.gov For instance, observing a significant kinetic isotope effect at multiple atomic positions involved in bond changes can support a concerted pathway. diva-portal.org
Ionic reaction pathways involve intermediates or transition states with a significant degree of charge separation. In the case of this compound, the substituents would heavily influence such pathways.
The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group through resonance, capable of stabilizing an adjacent positive charge. This would facilitate electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions.
The tert-butyl group (-C(CH₃)₃) is a bulky, sterically hindering group that is weakly electron-donating through hyperconjugation. Its size would sterically hinder attack at the adjacent position (position 6) and could influence the regioselectivity of reactions.
Electrophilic attack would likely be directed to the positions activated by the methoxy group and not sterically blocked, making the C4 position a probable site for substitution.
Reactions involving radical intermediates proceed through single-electron transfer steps. These pathways typically consist of three phases: initiation (formation of radicals), propagation (the chain reaction), and termination (destruction of radicals). fiveable.me For this compound, radical reactions could be initiated at various positions, such as benzylic hydrogen abstraction if an alkyl group were present, or through processes involving the nitrile or aromatic ring system under specific conditions (e.g., high temperature or photochemical activation). The stability of any potential radical intermediate would be a key factor in determining the feasibility of such a pathway.
Transition State Characterization and Analysis
The transition state is the highest energy point on the minimum energy path between reactants and products. youtube.com Its structure cannot be isolated experimentally but can be characterized through computational chemistry (e.g., Density Functional Theory - DFT) and inferred from experimental data like activation parameters (enthalpy and entropy of activation) and kinetic isotope effects. nih.govdiva-portal.org For any reaction involving this compound, theoretical modeling could predict the geometry and energy of the transition state, offering insights into the bond-breaking and bond-forming processes.
Intermediates Identification and Spectroscopic Profiling
Identifying and characterizing reactive intermediates is a primary goal in mechanistic studies, as it provides direct evidence for a stepwise pathway. rsc.org
Common Techniques for Intermediate Detection:
| Technique | Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used at low temperatures to observe and characterize less reactive intermediates that have a sufficient lifetime. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Specifically used to detect and study species with unpaired electrons, such as radical intermediates. |
| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) is highly sensitive for detecting charged intermediates in solution, even at very low concentrations. rsc.orgnih.gov |
| Transient Absorption Spectroscopy | Uses pump-probe laser techniques to detect short-lived intermediates with distinct absorption spectra. |
For reactions of this compound, ESI-MS could be employed to detect cationic intermediates in ionic pathways, while EPR would be the method of choice for identifying any potential radical species. nih.gov
Reaction Kinetics and Rate Determining Steps
Reaction kinetics is the study of reaction rates and the factors that influence them, such as concentration, temperature, and catalysts. lardbucket.org The rate of a reaction is often described by a rate law, an equation that links the reaction rate to the concentrations of the reactants.
Rate Law Expression: For a hypothetical reaction A + B → Products, the rate law is generally expressed as: Rate = k[A]^m[B]^n where:
k is the rate constant. lardbucket.org
[A] and [B] are the molar concentrations of the reactants.
m and n are the reaction orders with respect to each reactant, which must be determined experimentally.
Methods for Determining Reaction Order and Rate Constant:
| Method | Description |
| Initial Rates Method | The initial rate of reaction is measured at various initial concentrations of reactants. Plotting the logarithm of the initial rate versus the logarithm of the initial concentration can reveal the order of the reaction. ox.ac.uk |
| Integral Method | The concentration of a reactant is monitored over time. The data is then fit to different integrated rate laws (zeroth, first, second order) to see which provides a linear plot, thereby revealing the reaction order and the rate constant. ox.ac.uk |
By applying these kinetic principles, one could experimentally determine the rate law for a reaction of this compound and use this information to support or refute a proposed mechanism.
Solvent Effects on Reaction Mechanisms
The structure of this compound, featuring a nitrile group and a methoxy group on a benzene (B151609) ring substituted with a bulky tert-butyl group, suggests that its reactions could be sensitive to solvent choice. The nitrile and methoxy groups impart polarity to the molecule, while the aromatic ring and the tert-butyl group contribute to its nonpolar character. This amphiphilic nature means that its solubility and the way it interacts with the solvent will vary significantly with the solvent's properties.
In hypothetical nucleophilic substitution reactions at the nitrile carbon or electrophilic aromatic substitution reactions on the benzene ring, the solvent would play a critical role. For instance, in a hypothetical S_N2-type reaction at a position activated by the electron-withdrawing nitrile group, a polar aprotic solvent would be expected to enhance the reaction rate. Such solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are effective at solvating the cation but leave the nucleophile relatively "bare" and more reactive. Conversely, protic solvents, such as water or alcohols, would solvate the nucleophile through hydrogen bonding, thereby reducing its reactivity and slowing the reaction.
The stability of charged intermediates, which are common in many organic reaction mechanisms, is highly dependent on the solvent's dielectric constant and its ability to form hydrogen bonds. For reactions proceeding through a carbocationic intermediate, a polar, coordinating solvent would be essential for stabilization.
Although specific data for this compound is not available, the following table illustrates the general effect of solvent polarity on the relative rates of a typical S_N2 reaction.
| Solvent | Relative Rate | Solvent Type |
| Methanol | 1 | Protic |
| Water | 7 | Protic |
| Ethanol | 0.5 | Protic |
| Acetone (B3395972) | 500 | Aprotic |
| Acetonitrile (B52724) | 500 | Aprotic |
| Dimethylformamide (DMF) | 1,400 | Aprotic |
| Dimethyl sulfoxide (DMSO) | 2,100 | Aprotic |
This table represents generalized data for a typical S_N2 reaction and is for illustrative purposes only, as specific data for this compound is unavailable.
Similarly, for reactions that might involve a change in mechanism depending on the conditions, the solvent can be a deciding factor. A reaction might proceed via a concerted bimolecular pathway in a nonpolar solvent, while a more polar solvent could favor a stepwise, unimolecular mechanism by stabilizing ionic intermediates.
Further empirical research, including kinetic studies in a variety of solvents with differing polarities and hydrogen-bonding capabilities, would be necessary to fully elucidate the specific solvent effects on the reaction mechanisms of this compound. Such studies would involve measuring reaction rates and product distributions in solvents ranging from nonpolar hydrocarbons to polar protic and aprotic media.
Computational and Theoretical Chemistry Studies of 5 Tert Butyl 2 Methoxybenzonitrile
Quantum Chemical Calculation Approaches
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For substituted benzonitriles, these methods elucidate the influence of various functional groups on the aromatic system.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for computational studies on organic molecules due to its favorable balance of accuracy and computational cost. DFT is widely used to determine optimized molecular geometries, predict vibrational spectra (FT-IR and FT-Raman), and analyze electronic properties. nih.gov
For the related compound o-methoxybenzonitrile (O-MBN), DFT calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a comprehensive analysis of its properties. nih.govresearchgate.net These calculations provide theoretical vibrational frequencies that show excellent agreement with experimental data after applying appropriate scaling factors. nih.gov The presence of a tert-butyl group in 5-tert-butyl-2-methoxybenzonitrile would primarily affect the C-H stretching and bending modes associated with the group and would likely induce minor shifts in the frequencies of the benzene (B151609) ring vibrations due to its electronic and steric effects.
A selection of theoretically calculated vibrational frequencies for O-MBN provides a reference for understanding the vibrational modes of the core structure.
| Vibrational Mode | Calculated Frequency (cm⁻¹) for O-MBN | Assignment |
|---|---|---|
| ν(C≡N) | 2230 | Nitrile group stretching |
| ν(C-O-C) | 1255 | Asymmetric stretching of methoxy (B1213986) group |
| ν(C-H) | 3075 | Aromatic C-H stretching |
| β(C-H) | 1465 | Aromatic in-plane C-H bending |
| γ(C-H) | 830 | Aromatic out-of-plane C-H bending |
Ab Initio Calculations for Electronic Structure
Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. These calculations have been applied to O-MBN, often in conjunction with DFT, to provide a comparative analysis of the electronic structure and molecular properties. nih.govresearchgate.net Studies on O-MBN have utilized the HF method with the 6-311++G(d,p) basis set to compute its optimized geometry and vibrational frequencies. nih.gov While generally providing good qualitative results, HF calculations are often less accurate than DFT for predicting vibrational spectra due to the neglect of electron correlation. However, they are crucial for providing a fundamental benchmark and for applications where DFT may be less reliable. nih.gov
Molecular Orbital Theory (e.g., HOMO-LUMO Interactions)
Molecular Orbital (MO) theory is essential for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
For O-MBN, the HOMO-LUMO energy gap has been calculated using DFT (B3LYP/6-311++G(d,p)), revealing that charge transfer occurs within the molecule. nih.gov A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The introduction of a tert-butyl group, an electron-donating group, would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity toward electrophiles.
The frontier orbital energies for O-MBN provide insight into its electronic behavior.
| Parameter | Calculated Value for O-MBN (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Energy Gap (ΔE) | 5.40 |
Reaction Mechanism Prediction and Computational Validation
Computational chemistry is instrumental in elucidating reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone.
Energy Profile Mapping and Activation Barrier Determination
By mapping the potential energy surface of a reaction, computational methods can identify the most favorable reaction pathways. This involves calculating the energies of reactants, products, intermediates, and transition states. The activation energy (the energy barrier that must be overcome for a reaction to occur) can be precisely determined, providing a quantitative measure of reaction kinetics. For reactions involving substituted benzonitriles, such as nucleophilic addition to the nitrile group or electrophilic aromatic substitution, DFT calculations can model the energy profiles to predict regioselectivity and reaction rates. nih.gov For instance, computational studies on the reactions of other tert-butyl-substituted aromatic compounds have shown strong agreement between calculated activation energies and experimental outcomes.
Transition State Geometries and Energetics
The transition state is a critical point on the reaction energy profile, representing the highest energy structure along the reaction coordinate. Identifying the geometry and energy of the transition state is paramount for understanding a reaction's mechanism. Computational methods can optimize the geometry of transition states and confirm their identity through frequency calculations (a true transition state has exactly one imaginary frequency). For a molecule like this compound, these calculations could predict, for example, how the bulky tert-butyl group and the electron-donating methoxy group sterically and electronically influence the transition state structure and energy for reactions at the nitrile or the aromatic ring. While specific studies on this molecule are lacking, the methodology has been successfully applied to various aromatic systems to understand C-C and C-S bond formation mechanisms. researchgate.net
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its physical and chemical properties. Electronic structure analysis for this compound would explore how the interplay between the electron-withdrawing nitrile group (-CN), the electron-donating methoxy group (-OCH₃), and the bulky tert-butyl group (-C(CH₃)₃) defines the molecule's reactivity and intermolecular interactions.
Charge Distribution and Electrostatic Potential Surfaces
The charge distribution in a molecule provides a map of its electron density. In this compound, the electronegative nitrogen and oxygen atoms create distinct regions of partial negative charge, while the aromatic ring and substituent carbon and hydrogen atoms would carry partial positive charges.
An electrostatic potential (ESP) surface visually represents these charge distributions. For this molecule, the ESP surface would show a negative potential (typically colored red or orange) concentrated around the nitrogen atom of the nitrile group and the oxygen of the methoxy group. These regions are susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms of the methyl groups and the aromatic ring, indicating sites prone to nucleophilic interaction. The principle of superposition is used to calculate the total electrostatic potential from the individual charges within the molecule. nthu.edu.twyoutube.comlibretexts.org
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comucsb.edu The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group. The LUMO would be concentrated on the electron-withdrawing nitrile group and the aromatic ring. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity. pku.edu.cn
While specific calculations for this compound are not available, a computational study on the related molecule o-methoxybenzonitrile (O-MBN) using Density Functional Theory (DFT) provides illustrative values. nih.gov The calculated HOMO-LUMO energy gap for O-MBN reveals that charge transfer occurs within the molecule. nih.gov
Table 5.3.2-1: Illustrative Frontier Molecular Orbital Energies for o-Methoxybenzonitrile
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.54 |
| LUMO | -1.56 |
| HOMO-LUMO Gap | 6.98 |
(Data sourced from a DFT study on o-methoxybenzonitrile for illustrative purposes) nih.gov
This significant energy gap suggests that benzonitrile (B105546) derivatives like this are generally stable molecules.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge transfer and hyperconjugative interactions. uni-muenchen.deresearchgate.net It transforms the calculated wave function into localized orbitals representing Lewis structures (bonds and lone pairs). uni-muenchen.de
In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the methoxy oxygen and the π-orbitals of the benzene ring into the antibonding orbitals of the nitrile group (π* C≡N). This analysis reveals the stability imparted to the molecule through these delocalization effects. A study on o-methoxybenzonitrile confirms that the stability of the molecule arises from hyperconjugative interactions and charge delocalization identified through NBO analysis. nih.gov The interactions are evaluated using second-order perturbation theory, where a larger interaction energy (E²) indicates a more significant delocalization.
Table 5.3.3-1: Illustrative NBO Analysis of Donor-Acceptor Interactions in o-Methoxybenzonitrile
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (O) | π* (C-C) | 5.8 |
| π (C-C) | π* (C-N) | 21.5 |
| π (C-C) | π* (C-C) | 18.9 |
(Data represents typical interactions and stabilization energies found in related aromatic nitriles for illustrative purposes) nih.gov
Conformational Landscape Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial to its function. Conformational analysis of this compound would focus on the rotational barriers of the methoxy and tert-butyl groups. The bulky tert-butyl group generally has a high rotational barrier and can influence the preferred orientation of the adjacent methoxy group due to steric hindrance. libretexts.orglibretexts.org For disubstituted cyclohexanes, which serve as a model for steric interactions, the bulkiest substituent preferentially occupies the equatorial position to minimize steric strain. libretexts.org
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of these groups over time. nih.gov MD simulations model the atomic motions of a system, providing insight into its conformational flexibility and how it might interact with other molecules or its environment. nih.govuri.edu For this compound, an MD simulation would reveal the accessible rotational states of the substituents and the vibrational motions of the entire molecule, painting a picture of its behavior at a given temperature.
Prediction of Spectroscopic Signatures and Vibrational Analysis
Computational methods can predict spectroscopic data, such as infrared (IR) and Raman spectra, which arise from the vibrational modes of a molecule. These predictions are invaluable for identifying and characterizing the compound. The calculations determine the frequencies of fundamental vibrational modes, which can then be compared to experimental spectra. nih.gov
For this compound, key vibrational modes would include:
C≡N stretch: A strong, sharp absorption band, typically in the 2220-2260 cm⁻¹ region.
C-H stretches: Aromatic and aliphatic C-H stretching vibrations above 3000 cm⁻¹.
C-O stretch: Associated with the methoxy group, usually appearing in the 1200-1300 cm⁻¹ range.
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Theoretical studies on related molecules like o-methoxybenzonitrile and 5-bromo-2-methoxybenzonitrile have successfully assigned these vibrational modes using DFT calculations, showing good agreement with experimental data. nih.gov
Table 5.5-1: Predicted and Observed Vibrational Frequencies (cm⁻¹) for Related Benzonitriles (Illustrative)
| Vibrational Assignment | o-Methoxybenzonitrile (Calculated) nih.gov | 5-Bromo-2-methoxybenzonitrile (Experimental FT-IR) |
|---|---|---|
| C-H Stretch (Aromatic) | 3075 | - |
| C-H Stretch (Methyl) | 2950 | - |
| C≡N Stretch | 2245 | 2231 |
| C=C Stretch (Aromatic) | 1585 | 1588 |
| C-O-C Asymmetric Stretch | 1260 | 1250 |
(Data sourced from studies on analogous compounds for illustrative purposes)
Advanced Spectroscopic Characterization of 5 Tert Butyl 2 Methoxybenzonitrile and Its Chemical Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 5-Tert-butyl-2-methoxybenzonitrile, offering unparalleled insight into the proton and carbon environments within the molecule.
High-Resolution 1H NMR for Proton Environment Elucidation
High-resolution proton (¹H) NMR spectroscopy allows for the precise mapping of the hydrogen atoms within the this compound structure. The chemical shifts, multiplicities, and coupling constants of the proton signals provide a wealth of information regarding their electronic environment and spatial relationships.
In a typical ¹H NMR spectrum of a related compound, 4-(tert-Butyl)benzonitrile, the aromatic protons appear as doublets at approximately δ 7.59 and δ 7.48 ppm, while the nine equivalent protons of the tert-butyl group produce a characteristic singlet at δ 1.32 ppm. rsc.org Similarly, for 2-methoxybenzonitrile, the aromatic protons exhibit complex multiplets in the range of δ 7.27-7.57 ppm, and the methoxy (B1213986) protons are observed as a singlet around δ 2.53 ppm. rsc.org For 5-tert-butyl-2-methoxybenzaldehyde, a precursor, the aldehyde proton gives a singlet at δ 10.45 ppm, the methoxy protons a singlet at δ 3.82 ppm, and the tert-butyl protons a singlet at δ 1.33 ppm. The aromatic protons show characteristic splitting patterns.
Table 1: Representative ¹H NMR Data for Related Benzonitrile (B105546) Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
|---|---|---|
| 4-(tert-Butyl)benzonitrile | CDCl₃ | 7.59 (d, J = 8.4 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 1.32 (s, 9H) rsc.org |
| 2-Methoxybenzonitrile | CDCl₃ | 7.57 (t, J = 8.0Hz, 1H), 7.48 (t, J = 8.0Hz, 1H), 7.31 (t, J = 8.0Hz, 1H), 7.27 (t, J = 8.0Hz, 1H), 2.53 (s, 3H) rsc.org |
This table presents data for structurally similar compounds to infer the expected spectral characteristics of this compound.
13C NMR for Carbon Skeleton Assignment
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its bonding environment.
For the related 4-(tert-Butyl)benzonitrile, the nitrile carbon appears around δ 119.1 ppm, while the aromatic carbons show signals between δ 126.1 and δ 156.5 ppm. The quaternary carbon of the tert-butyl group is observed at δ 35.2 ppm, and the methyl carbons at δ 30.9 ppm. rsc.org In 2-methoxybenzonitrile, the nitrile carbon is found at δ 117.9 ppm, and the methoxy carbon at δ 55.3 ppm. rsc.org These values provide a strong basis for assigning the carbon signals in this compound.
Table 2: Representative ¹³C NMR Data for Related Benzonitrile Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
|---|---|---|
| 4-(tert-Butyl)benzonitrile | CDCl₃ | 156.5, 131.9, 126.1, 119.1, 109.2, 35.2, 30.9 rsc.org |
| 2-Methoxybenzonitrile | CDCl₃ | 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2 rsc.org |
This table presents data for structurally similar compounds to infer the expected spectral characteristics of this compound.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. For this compound, COSY would be instrumental in confirming the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals of protonated carbons in the aromatic ring and the methoxy and tert-butyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for establishing the connectivity between the tert-butyl group, the methoxy group, and the nitrile group with the benzene (B151609) ring. For instance, correlations would be expected between the tert-butyl protons and the adjacent aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. In the case of this compound, NOESY could show through-space interactions between the methoxy protons and the adjacent aromatic proton, confirming their proximity.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₁₂H₁₅NO) with a high degree of confidence. appchemical.com For example, in the analysis of a related compound, 4-methoxybenzonitrile-¹³C, HRMS was used to confirm the incorporation of a ¹³C atom by finding a mass of 134.0559, which is very close to the calculated mass of 134.0571 for (C₇¹³CH₇NO)⁺ (M+H)⁺. rsc.org
Table 3: Molecular Formula and Weight of this compound
| Compound Name | Molecular Formula | Molecular Weight |
|---|
Fragment Ion Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is a unique fingerprint of the molecule and provides valuable structural information. For aromatic nitriles, common fragmentation pathways include the loss of small molecules like HCN. For this compound, characteristic fragmentation would involve the loss of a methyl group (CH₃) from the tert-butyl or methoxy group, or the loss of the entire tert-butyl group. The analysis of these fragmentation patterns helps to confirm the presence and location of the functional groups on the benzene ring. For instance, in the mass spectrum of butyrophenone, fragment ions at m/z 105 and 120 are observed, corresponding to α-cleavage and McLafferty rearrangement, respectively. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(tert-Butyl)benzonitrile |
| 2-Methoxybenzonitrile |
| 4-Methoxybenzonitrile |
| 5-tert-butyl-2-methoxybenzaldehyde |
| 4-methoxybenzonitrile-¹³C |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule possesses characteristic vibrational frequencies, which appear as distinct bands in the IR and Raman spectra. These spectra provide a molecular fingerprint, enabling identification and structural elucidation.
The vibrational spectrum of this compound is expected to be dominated by contributions from the benzonitrile, tert-butyl, and methoxy functional groups. The assignment of vibrational modes can be predicted by considering the characteristic frequencies for each of these moieties.
Nitrile Group (C≡N): The nitrile group is characterized by a strong and sharp absorption band in the IR spectrum, typically appearing in the range of 2260-2220 cm⁻¹. In Raman spectroscopy, this stretching vibration also gives rise to a distinct, often strong, band in a similar region. The exact position of this band can be influenced by the electronic effects of the substituents on the benzene ring.
Tert-butyl Group (-C(CH₃)₃): The tert-butyl group exhibits several characteristic vibrations. The C-H stretching vibrations of the methyl groups are expected in the 2975-2950 cm⁻¹ (asymmetric) and 2875-2865 cm⁻¹ (symmetric) regions. Additionally, characteristic bending vibrations, often referred to as scissoring and rocking modes, appear in the 1475-1450 cm⁻¹ and 1395-1365 cm⁻¹ regions. The band around 1370 cm⁻¹ is often a doublet in tert-butyl groups, a feature known as the "umbrella" mode.
Methoxy Group (-OCH₃): The methoxy group is identifiable by its C-H stretching vibrations, which typically appear in the 2850-2815 cm⁻¹ region. A key feature is the strong C-O stretching vibration, which for aryl ethers is found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) ranges.
Substituted Benzene Ring: The 1,2,4-trisubstituted benzene ring gives rise to a complex pattern of vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a series of bands in the 1625-1400 cm⁻¹ region. The substitution pattern also influences the out-of-plane (OOP) C-H bending vibrations, which are strong in the IR spectrum and appear in the 900-675 cm⁻¹ region, providing valuable information about the arrangement of substituents.
A detailed assignment of the expected vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | Aromatic | 3100-3000 | Medium to Weak | Medium to Strong |
| C-H Asymmetric Stretch | tert-Butyl (CH₃) | ~2970 | Strong | Strong |
| C-H Symmetric Stretch | tert-Butyl (CH₃) | ~2870 | Medium | Medium |
| C-H Stretch | Methoxy (CH₃) | ~2840 | Medium | Medium |
| C≡N Stretch | Nitrile | 2240-2220 | Strong, Sharp | Strong |
| C=C Stretch | Aromatic Ring | 1610, 1580, 1500, 1450 | Medium to Strong | Medium to Strong |
| CH₃ Asymmetric Bending | tert-Butyl, Methoxy | 1470-1440 | Medium | Medium |
| CH₃ Symmetric Bending | tert-Butyl ("umbrella" mode) | ~1370 | Strong | Medium |
| C-O Asymmetric Stretch | Aryl Ether | 1260-1220 | Strong | Medium |
| C-O Symmetric Stretch | Aryl Ether | 1050-1020 | Medium | Weak |
| C-H Out-of-Plane Bending | Aromatic Ring | 900-800 | Strong | Weak |
The analysis of the IR and Raman spectra would focus on the identification of the key characteristic bands that confirm the presence of the principal functional groups.
In the Infrared spectrum , the most prominent and diagnostic band would be the sharp C≡N stretching absorption around 2230 cm⁻¹. The presence of the tert-butyl group would be confirmed by the strong C-H stretching bands just below 3000 cm⁻¹ and the characteristic doublet around 1370 cm⁻¹. The methoxy group would be identified by its strong C-O stretching vibration in the 1260-1220 cm⁻¹ region. The substitution pattern on the aromatic ring would be further corroborated by the pattern of bands in the fingerprint region (below 1500 cm⁻¹) and the strong out-of-plane C-H bending bands.
In the Raman spectrum , the C≡N stretch would also be a strong and easily identifiable signal. Aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra. The symmetric C-H stretching of the tert-butyl and methoxy groups would also be prominent. The complementary nature of IR and Raman spectroscopy would be crucial in providing a comprehensive vibrational analysis. For instance, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
X-ray Crystallography for Solid-State Molecular Structure Determination
Although a crystal structure for this compound is not publicly available, we can infer expected structural parameters based on data from related compounds found in the Cambridge Structural Database (CSD). For example, analysis of substituted benzonitriles and molecules containing tert-butyl and methoxy groups allows for the prediction of key geometric features.
Expected Molecular Geometry:
Benzene Ring: The benzene ring is expected to be nearly planar.
Nitrile Group: The C-C≡N moiety is expected to be linear, with a C≡N bond length of approximately 1.14 Å and a C-C bond length of about 1.44 Å.
Methoxy Group: The C(aryl)-O bond length is anticipated to be around 1.36 Å, and the O-C(methyl) bond length approximately 1.42 Å. The methoxy group may lie in the plane of the benzene ring or be slightly twisted due to steric interactions with the adjacent nitrile group.
Tert-butyl Group: The C(aryl)-C(tert-butyl) bond length is expected to be around 1.53 Å. The C-C bonds within the tert-butyl group will be typical single bonds of approximately 1.54 Å. Free rotation around the C(aryl)-C(tert-butyl) bond is likely in the gas and liquid phases, but in the solid state, a preferred conformation will be adopted to optimize crystal packing.
Crystal Packing and Intermolecular Interactions:
In the crystalline state, molecules of this compound would pack in a way that maximizes van der Waals interactions. The bulky tert-butyl groups would likely play a significant role in determining the packing motif, potentially leading to the formation of channels or layers within the crystal lattice. Weak C-H···N or C-H···O hydrogen bonds involving the nitrile and methoxy groups, respectively, could also influence the crystal packing. The planarity of the benzonitrile moiety might facilitate π-π stacking interactions between adjacent aromatic rings, though this could be hindered by the bulky substituents.
A hypothetical representation of the key bond lengths and angles is provided in the table below, based on data from analogous structures.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C≡N | ~1.14 Å |
| Bond Length | C(aryl)-CN | ~1.44 Å |
| Bond Length | C(aryl)-O | ~1.36 Å |
| Bond Length | O-CH₃ | ~1.42 Å |
| Bond Length | C(aryl)-C(tert-butyl) | ~1.53 Å |
| Bond Angle | C-C-N | ~178-180° |
| Bond Angle | C-O-C | ~118° |
| Bond Angle | C-C(tert-butyl)-C | ~109.5° |
Definitive confirmation of these structural details would require the successful growth of single crystals of this compound and subsequent X-ray diffraction analysis.
Applications of 5 Tert Butyl 2 Methoxybenzonitrile in Contemporary Organic Synthesis
Role as a Key Synthetic Intermediate
The strategic placement of substituents on the benzene (B151609) ring makes 5-tert-butyl-2-methoxybenzonitrile a versatile precursor for the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups, such as amines or aldehydes, while the methoxy (B1213986) and tert-butyl groups influence the molecule's electronic properties and steric environment.
This compound serves as a foundational starting material for producing a variety of more functionalized organic compounds. A primary transformation involves the reduction of the nitrile group to a primary amine, yielding 5-tert-butyl-2-methoxybenzylamine. This benzylamine (B48309) is a critical intermediate in the synthesis of pharmacologically active agents.
For instance, the synthesis of the antiemetic drug Maropitant, used in veterinary medicine, relies on 5-tert-butyl-2-methoxybenzylamine as a key reactant. In a documented synthetic route, this amine is reacted with a derivative of (2S,3R)-2-benzhydrylquinuclidin-3-ol to form the final drug structure beilstein-journals.org. The preparation of the required benzylamine from the corresponding benzonitrile (B105546) is a standard and efficient chemical reduction, highlighting the role of this compound as a direct precursor to a crucial pharmaceutical intermediate google.com.
Furthermore, patent literature describes the preparation of related structures, such as 3-Amino-5-tert-butyl-2-methoxybenzonitrile, from a corresponding nitro-substituted benzamide (B126) precursor. This demonstrates the utility of the 5-tert-butyl-2-methoxybenzoyl scaffold in building substituted anilines, which are themselves important intermediates in medicinal chemistry for developing cytokine inhibitors rsc.org.
The utility of this compound extends to its role as a fundamental building block for constructing complex molecular frameworks. A building block in organic synthesis is a readily available molecule with specific structural features that can be incorporated into a larger, more complex target molecule.
The synthesis of Maropitant serves as a prime example of this application. Maropitant possesses a complex, three-dimensional structure containing a quinuclidine (B89598) core and a benzhydryl group. The synthesis joins this complex core with the benzylamine derived from this compound beilstein-journals.orggoogle.com. Here, the benzonitrile derivative provides the substituted phenylmethyl fragment of the final drug.
The data below outlines the key reactants in a reported synthesis of Maropitant, illustrating the incorporation of the structure derived from this compound.
| Reactant 1 (Derived from Quinuclidine Core) | Reactant 2 (Derived from Benzonitrile) | Product | Reference |
| (2S,3R)-2-benzhydryl-3-trifluoromethanesulfonyloxy-quinuclidine | 2-methoxy-5-tert-butyl-benzylamine | Maropitant | beilstein-journals.org |
This synthetic strategy underscores the importance of this compound as a building block. Its structure is preserved in a significant portion of the final complex molecule, providing the necessary steric and electronic properties for the drug's biological activity.
Utility as a Directing Group in Regioselective C-H Functionalization
While the nitrile group is known to function as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective formation of bonds at the ortho-position, specific studies detailing the use of this compound for this purpose are not prominently featured in available research. General principles suggest that the cyano group can coordinate to a metal catalyst, facilitating the activation of a nearby C-H bond . However, direct application and detailed findings for this particular compound remain an area for further investigation.
Participation in Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. Nitriles are known participants in certain MCRs. Despite the potential for this compound to engage in such reactions, there is a lack of specific documented examples in scientific literature of its use in MCR strategies.
Potential in Materials Science as Precursors for Functional Materials
Although some commercial suppliers classify this compound as a "material building block," there is no substantive research in published scientific journals or patents that details its application as a precursor for functional materials such as polymers, organic electronics, or other advanced materials bldpharm.com. Therefore, its potential in this field is currently speculative and not supported by research findings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Tert-butyl-2-methoxybenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves aromatic substitution or coupling reactions. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Methoxy groups may be installed via nucleophilic substitution of a nitro intermediate under basic conditions (e.g., NaOMe). Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) is critical for minimizing side reactions like over-alkylation. Reaction progress can be monitored using TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm (9H). The methoxy proton resonates as a singlet near δ 3.8–4.0 ppm. Aromatic protons show splitting patterns consistent with substitution positions.
- IR : A sharp nitrile (C≡N) stretch at ~2230 cm⁻¹ and methoxy C-O stretch near 1250 cm⁻¹ confirm functional groups.
- MS : Molecular ion peaks [M⁺] at m/z 217 (C₁₂H₁₅NO) with fragmentation patterns (e.g., loss of tert-butyl or methoxy groups) validate the structure. Reference databases like NIST Chemistry WebBook provide comparative spectra .
Advanced Research Questions
Q. What are the steric and electronic effects of the tert-butyl and methoxy groups on the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group at the 5-position hinders electrophilic attack at adjacent positions, directing substituents to the 4- or 6-positions.
- Electronic Effects : The methoxy group at the 2-position is electron-donating via resonance, activating the ring toward electrophiles. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals. Experimental validation involves nitration or halogenation reactions followed by HPLC/GC-MS analysis .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. Systematic studies should:
- Solubility : Use standardized methods (e.g., shake-flask technique) in solvents like DMSO, ethanol, and hexane at 25°C.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. HPLC-UV or LC-MS quantifies degradation products (e.g., hydrolysis of nitrile to amide). Cross-validate findings with peer-reviewed sources like NIST or Thermo Scientific .
Q. What strategies optimize the compound’s bioavailability in pharmacological studies, considering its logP and hydrogen-bonding capacity?
- Methodological Answer :
- logP : Predicted to be ~3.5 (high lipophilicity due to tert-butyl), which may limit aqueous solubility. Co-solvents (e.g., PEG 400) or nanoformulation can enhance dissolution.
- Hydrogen Bonding : The nitrile group has weak H-bond acceptor potential. Structural analogs (e.g., replacing nitrile with carboxylic acid) may improve target binding. MD simulations or SPR assays assess binding kinetics to enzymes like cytochrome P450 .
Key Considerations for Experimental Design
- Reaction Optimization : Use DoE (Design of Experiments) to screen catalysts, solvents, and temperatures.
- Data Validation : Cross-reference spectral data with NIST or peer-reviewed syntheses to avoid misassignment .
- Safety : While GHS data is limited, assume standard nitrile precautions (use fume hoods, avoid skin contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
